molecular formula C12H22CaO14 B12039167 D-Gluconic acid calcium salt

D-Gluconic acid calcium salt

Cat. No.: B12039167
M. Wt: 430.37 g/mol
InChI Key: NEEHYRZPVYRGPP-IYEMJOQQSA-L
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Description

D-Gluconic acid calcium salt, also known as calcium D-gluconate, is a calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to treat or prevent calcium deficiencies. The compound is known for its high solubility in water and is often used in various industrial and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Gluconic acid calcium salt can be synthesized by reacting D-gluconic acid with calcium carbonate. The reaction typically occurs at a temperature range of 80-90°C. The resulting product is then purified and dried to obtain the final compound .

Industrial Production Methods

In industrial settings, this compound is produced by the fermentation of glucose using specific strains of bacteria or fungi. The fermentation process converts glucose into D-gluconic acid, which is then neutralized with calcium carbonate to form the calcium salt. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions

D-Gluconic acid calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Gluconic acid calcium salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of D-Gluconic acid calcium salt involves the regulation of nerve and muscle performance by moderating the action potential threshold. In cases of hydrogen fluoride exposure, it provides calcium ions to complex free fluoride ions, reducing toxicity and correcting fluoride-induced hypocalcemia .

Comparison with Similar Compounds

Similar Compounds

  • D-Gluconic acid sodium salt
  • Calcium lactate
  • Calcium carbonate
  • Calcium citrate

Uniqueness

Compared to similar compounds, D-Gluconic acid calcium salt is unique due to its high solubility in water and its ability to act as a chelating agent. It is also preferred in medical applications for its effectiveness in treating calcium deficiencies and its role as an antidote for magnesium sulfate toxicity .

Properties

Molecular Formula

C12H22CaO14

Molecular Weight

430.37 g/mol

IUPAC Name

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1

InChI Key

NEEHYRZPVYRGPP-IYEMJOQQSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]

Origin of Product

United States

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